molecular formula C18H14FN5O3 B12044731 3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(4-fluorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B12044731
M. Wt: 367.3 g/mol
InChI Key: MQRSXKHPWUELBZ-RGVLZGJSSA-N
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Description

3-(4-fluorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a pyrazole ring substituted with fluorophenyl and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas with a palladium or platinum catalyst.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: The major product of oxidation is typically a nitro-substituted pyrazole derivative.

    Reduction: The major product of reduction is typically an amino-substituted pyrazole derivative.

    Substitution: The major products of substitution reactions are typically pyrazole derivatives with various substituents on the phenyl ring.

Scientific Research Applications

3-(4-fluorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects in various diseases, such as cancer or infectious diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not well understood. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, that mediate its biological effects. Further research is needed to elucidate the exact pathways and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-fluorophenyl)-1H-pyrazole-5-carbohydrazide
  • 4-nitrophenylhydrazine
  • 4-fluorophenylhydrazine

Uniqueness

3-(4-fluorophenyl)-N’-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H14FN5O3

Molecular Weight

367.3 g/mol

IUPAC Name

3-(4-fluorophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H14FN5O3/c1-11(12-4-8-15(9-5-12)24(26)27)20-23-18(25)17-10-16(21-22-17)13-2-6-14(19)7-3-13/h2-10H,1H3,(H,21,22)(H,23,25)/b20-11+

InChI Key

MQRSXKHPWUELBZ-RGVLZGJSSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)F)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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